molecular formula C19H22N6O2 B5657554 2-anilino-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-5-pyrimidinecarboxamide

2-anilino-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-5-pyrimidinecarboxamide

Cat. No. B5657554
M. Wt: 366.4 g/mol
InChI Key: BNSNIFGFLUBXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of benzimidazole-substituted enaminones with arylguanidinium nitrates, leading to compounds with a general structure similar to the one , indicating a multi-step synthetic process that could involve similar intermediates or reactants (Determann et al., 2012).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography to determine the positioning of atoms within the molecule. Studies on similar compounds have reported X-ray crystal structures, confirming the design rationale and expected binding mode within protein ATP binding pockets, suggesting that detailed structural analysis is crucial for understanding the interaction mechanisms of such compounds (Mcintyre et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving the 1,2,4-oxadiazole moiety, such as its reaction with trifluoromethyl-β-diketones, indicate the compound's reactivity and potential for chemical modifications. The formation of pyrimidinium salts and subsequent ring-opening reactions highlight its chemical versatility (Buscemi et al., 2006).

Physical Properties Analysis

Physical properties, such as solubility and melting points, are crucial for understanding the compound's behavior in different environments. While specific data for this compound is not provided, related research into the physical properties of similar compounds can offer insights into solubility trends, crystallinity, and stability under various conditions.

Chemical Properties Analysis

The chemical properties of "2-anilino-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-5-pyrimidinecarboxamide" can be inferred from studies on similar molecules, which exhibit a range of biological activities, including kinase inhibition. These properties are dictated by the functional groups present in the molecule, such as the pyrimidine and oxadiazole rings, which contribute to its potential as a multikinase inhibitor (Wang et al., 2004).

properties

IUPAC Name

2-anilino-N-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-13(2)9-16-23-17(27-24-16)12-25(3)18(26)14-10-20-19(21-11-14)22-15-7-5-4-6-8-15/h4-8,10-11,13H,9,12H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSNIFGFLUBXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=N1)CN(C)C(=O)C2=CN=C(N=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-anilino-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-5-pyrimidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.